molecular formula C12H12N2O2S B4567109 1-phenyl-N-(pyridin-4-yl)methanesulfonamide

1-phenyl-N-(pyridin-4-yl)methanesulfonamide

Cat. No.: B4567109
M. Wt: 248.30 g/mol
InChI Key: DEVQRSPAUNGQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-(pyridin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-phenyl-N-4-pyridinylmethanesulfonamide is 248.06194880 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

  • Sulfonamide Synthesis and Rearrangement : A study demonstrated the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine using solid-phase synthesis. These compounds were subjected to a reaction that, contrary to expected outcomes, produced pyrrolidin-3-ones instead of 1,4-oxazepanes, suggesting a unique rearrangement process and expanding the utility of sulfonamides in organic synthesis (Králová et al., 2019).

  • Antimicrobial Activity : Novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones demonstrated antimicrobial activity. The synthesis approach highlights the compound's potential in developing antimicrobial agents (Zareef et al., 2008).

  • Enzyme-linked Immunosorbent Assay (ELISA) : The generation of broad specificity antibodies for sulfonamide antibiotics, utilizing 1-phenyl-N-4-pyridinylmethanesulfonamide derivatives for the analysis of milk samples via ELISA, indicates its applicability in food safety and regulatory compliance (Adrián et al., 2009).

  • Sulfonation and Sulfonamide Derivatives : A method for the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles leading to the development of corresponding sulfonyl chlorides demonstrates the compound's versatility in synthesizing sulfonamide derivatives (Janosik et al., 2006).

Medicinal Chemistry Applications

  • Selective RORγt Inverse Agonists : Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists showcases the structure-based discovery process. Such compounds have implications in treating autoimmune diseases by modulating immune responses (Duan et al., 2019).

Analytical Chemistry Applications

  • Protein Analysis : Studies have shown that phenylsulfonated pyridine derivatives can be used for site-specific tagging of proteins via a stable thiolether tether, facilitating high-resolution spectroscopic measurements in structural biology (Yang et al., 2015).

Properties

IUPAC Name

1-phenyl-N-pyridin-4-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-17(16,10-11-4-2-1-3-5-11)14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVQRSPAUNGQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-N-(pyridin-4-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-phenyl-N-(pyridin-4-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-phenyl-N-(pyridin-4-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-phenyl-N-(pyridin-4-yl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-phenyl-N-(pyridin-4-yl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-phenyl-N-(pyridin-4-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.